Product packaging for 2,3,5-Trimethylhexane(Cat. No.:CAS No. 1069-53-0)

2,3,5-Trimethylhexane

Cat. No.: B089830
CAS No.: 1069-53-0
M. Wt: 128.25 g/mol
InChI Key: ODGLTLJZCVNPBU-UHFFFAOYSA-N
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Description

Contextualization within Branched Alkane Chemistry

2,3,5-Trimethylhexane is a structural isomer of nonane (B91170), meaning it shares the same molecular formula but has a different arrangement of atoms. fiveable.me It consists of a six-carbon hexane (B92381) chain with three methyl groups attached at the second, third, and fifth carbon positions. This branched structure is a defining characteristic of a class of organic compounds known as branched alkanes. fiveable.methoughtco.com

Unlike their straight-chain counterparts, branched alkanes like this compound exhibit distinct physical and chemical properties. lumenlearning.com The branching in their carbon skeleton leads to weaker intermolecular forces, which generally results in lower boiling points compared to linear alkanes of the same molecular weight. ontosight.ai This structural complexity is a key area of study in organic chemistry, as it significantly influences the behavior of these compounds in various applications. solubilityofthings.com The systematic naming of these complex molecules is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, which provide a standardized way to identify their intricate structures. lumenlearning.comck12.org

Significance in Contemporary Chemical and Industrial Research

The unique properties of this compound make it a valuable compound in several areas of modern research and industry. One of its most significant roles is in the fuel industry. echemi.com Due to its highly branched structure, this compound has a high octane (B31449) rating, which makes it a desirable component in gasoline formulations to improve combustion efficiency and reduce engine knocking. ontosight.aisolubilityofthings.com Researchers are actively studying the combustion chemistry of branched alkanes to better understand and predict their performance as fuel additives. osti.gov

Beyond its use in fuels, this compound serves as a crucial reference compound in analytical chemistry. Its well-defined structure and spectral properties make it a useful standard in techniques such as gas chromatography (GC), allowing for the identification and quantification of other compounds. nist.gov Furthermore, it is utilized as a non-polar solvent in various chemical reactions and industrial processes, including the manufacturing of paints, coatings, and adhesives. musechem.com

Recent research has also explored the potential of this compound as a volatile organic compound (VOC) linked to certain biological processes, indicating its possible role as a biomarker. ebi.ac.ukchemicalbook.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC9H20 nist.govnih.govmolport.comchemspider.comalfa-chemistry.com
Molecular Weight128.26 g/mol echemi.commolport.comalfa-chemistry.com
CAS Number1069-53-0 nist.govchemicalbook.comalfa-chemistry.com
Boiling Point131.4 °C echemi.com
Melting Point-127.9 °C echemi.com
Density0.7258 g/cm³ at 20 °C echemi.com
Solubility in WaterInsoluble solubilityofthings.comcymitquimica.com
Solubility in Organic SolventsSoluble in non-polar solvents like hexane and benzene (B151609) solubilityofthings.comcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20 B089830 2,3,5-Trimethylhexane CAS No. 1069-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trimethylhexane
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InChI

InChI=1S/C9H20/c1-7(2)6-9(5)8(3)4/h7-9H,6H2,1-5H3
Source PubChem
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InChI Key

ODGLTLJZCVNPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H20
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DSSTOX Substance ID

DTXSID70870833
Record name 2,3,5-Trimethylhexane
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Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name 2,3,5-Trimethylhexane
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Vapor Pressure

11.7 [mmHg]
Record name 2,3,5-Trimethylhexane
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CAS No.

1069-53-0
Record name 2,3,5-Trimethylhexane
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Record name 2,3,5-Trimethylhexane
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Record name 2,3,5-Trimethylhexane
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Synthetic Methodologies and Reaction Pathways for 2,3,5 Trimethylhexane

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a foundational reaction in organic chemistry where hydrogen gas (H₂) is added to an unsaturated compound in the presence of a catalyst. tcichemicals.com This process converts unsaturated alkenes into saturated alkanes. The reaction is typically exothermic, releasing energy as the more stable alkane is formed. libretexts.org

Hydrogenation of Alkene Precursors (e.g., 2,3,5-trimethylhexene)

The most direct route to synthesize 2,3,5-trimethylhexane is through the hydrogenation of its corresponding alkene precursor, 2,3,5-trimethylhexene. nih.gov In this reaction, two hydrogen atoms are added across the carbon-carbon double bond of the trimethylhexene molecule, resulting in the formation of the saturated alkane, this compound. libretexts.org The reaction must be facilitated by a catalyst, as the direct reaction of an alkene with hydrogen gas is kinetically very slow under normal conditions. melscience.comvanderbilt.edu

Role of Transition Metal Catalysts (e.g., Palladium, Nickel, Raney Nickel)

Heterogeneous catalysts are essential for industrial and laboratory-scale alkene hydrogenations. acs.org These catalysts, typically transition metals, provide a surface on which the reaction can occur, thereby lowering the activation energy. catalysts.com

Palladium (Pd): Often used as palladium on carbon (Pd/C), this catalyst is highly effective for the hydrogenation of alkenes. tcichemicals.com It offers good activity and selectivity under relatively mild conditions.

Nickel (Ni): Nickel catalysts, particularly Raney Nickel, are a cost-effective and versatile option for hydrogenation. melscience.commasterorganicchemistry.com Raney Nickel is a high-surface-area nickel-aluminum alloy that has been treated to remove most of the aluminum. masterorganicchemistry.comlibretexts.org It is known for its high activity and can be used under a wide range of temperatures and pressures. preciouscatalyst.comwikipedia.org

Platinum (Pt): Platinum, often in the form of platinum oxide (PtO₂), is another highly active catalyst for alkene hydrogenation. melscience.com

These catalysts function by adsorbing both the hydrogen gas and the alkene onto their surface, facilitating the transfer of hydrogen atoms to the double bond. libretexts.orglibretexts.org

Optimization of Reaction Conditions (Temperature, Pressure, Catalyst Loading)

The efficiency and selectivity of the hydrogenation of 2,3,5-trimethylhexene are highly dependent on the reaction conditions. catalysts.com Careful optimization of these parameters is critical to maximize the yield of this compound and minimize side reactions.

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to catalyst deactivation or undesirable side reactions. chemguide.co.uk For many alkene hydrogenations using nickel catalysts, a temperature of around 150°C is common. chemguide.co.uk

Pressure: Increased hydrogen pressure enhances the concentration of hydrogen on the catalyst surface, which typically accelerates the reaction rate. melscience.com Pressures ranging from atmospheric to 100 bar or more can be employed, depending on the substrate and catalyst. researchgate.net

Table 1: Illustrative Optimization of Reaction Conditions for the Hydrogenation of 2,3,5-trimethylhexene
ParameterCondition RangeEffect on Reaction
Temperature25 - 200 °CRate increases with temperature, but selectivity may decrease at higher values.
Pressure (H₂)1 - 100 barHigher pressure generally increases the rate of hydrogenation.
CatalystPd/C, Raney Ni, PtO₂Choice of catalyst affects activity, selectivity, and required conditions.
Catalyst Loading0.1 - 10 mol%Higher loading increases the reaction rate but also the cost.

Innovation in Catalytic Systems

Research continues to focus on developing more efficient, selective, and stable catalysts for hydrogenation reactions. Innovations include the use of bimetallic and zeolite-supported systems.

Bimetallic catalysts, which consist of two different metals, can exhibit superior performance compared to their monometallic counterparts. mdpi.com The addition of a second metal can modify the electronic and geometric properties of the primary catalyst, leading to enhanced activity, selectivity, and stability. mdpi.com For instance, alloying palladium with another metal like iron can create synergistic effects that improve catalytic performance in hydrogenation reactions. These catalysts can offer better resistance to poisoning and may allow for reactions under milder conditions.

Zeolites are crystalline aluminosilicates with a highly ordered porous structure. acs.org When used as supports, they can confine metal catalyst particles within their pores. chemrxiv.org This confinement can enhance catalytic performance in several ways:

Shape Selectivity: The well-defined pore structure of zeolites can control which molecules reach the active sites, allowing for the selective hydrogenation of specific isomers or preventing side reactions involving larger molecules. acs.org

Improved Dispersion: Zeolites can help maintain a high dispersion of metal nanoparticles, preventing them from aggregating and losing activity. researchgate.net

Stabilization: The zeolite framework can stabilize the metal particles, leading to more robust and durable catalysts. chemrxiv.org

For the synthesis of a specific branched alkane like this compound, shape-selective zeolite catalysts could be advantageous in preventing isomerization reactions and maximizing the yield of the desired product. bit.edu.cn

Table 2: Comparison of Catalytic Systems for Alkene Hydrogenation
Catalytic SystemKey FeaturesPotential Advantage for this compound Synthesis
Monometallic (e.g., Pd/C, Raney Ni)Standard, widely used, effective for many alkenes. masterorganicchemistry.comHigh activity and reliability.
Bimetallic (e.g., Pd-Ag, Ni-In)Enhanced selectivity and stability due to electronic/geometric effects. mdpi.comresearchgate.netImproved chemoselectivity and catalyst lifetime.
Zeolite-SupportedPorous structure provides shape selectivity and catalyst stability. acs.orgchemrxiv.orgHigh selectivity for the target isomer, prevention of side reactions.

Dehydration of Alcohol Precursors and Subsequent Hydrogenation

A common strategy in alkane synthesis involves the dehydration of an alcohol to form an alkene, followed by the hydrogenation of the carbon-carbon double bond. This two-step process allows for the construction of the desired carbon framework first, followed by saturation to the final alkane.

The acid-catalyzed dehydration of an alcohol is a classic elimination reaction in organic chemistry. researchgate.net In this process, an alcohol is treated with a strong, non-nucleophilic acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and heated. youtube.com The reaction proceeds via an E1 mechanism for secondary and tertiary alcohols.

The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The alcohol's hydroxyl (-OH) group is a poor leaving group. The acid catalyst protonates the oxygen atom, converting the hydroxyl group into a much better leaving group: water (-OH₂⁺).

Formation of a Carbocation: The protonated alcohol loses a molecule of water, generating a carbocation intermediate at the carbon atom that was bonded to the hydroxyl group.

Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond. The most stable, most substituted alkene is typically the major product, in accordance with Zaitsev's rule. youtube.com

For the synthesis of this compound, a suitable precursor would be an isomer of 2,3,5-trimethylhexanol. For instance, the dehydration of 2,3,5-trimethyl-2-hexanol would proceed through a tertiary carbocation, leading to the formation of 2,3,5-trimethyl-2-hexene as a primary product. pearson.com

The two distinct stages are:

Dehydration: The 2,3,5-trimethylhexanol precursor is reacted with an acid catalyst to yield one or more isomers of trimethylhexene. The crude alkene product is then isolated from the reaction mixture, typically through distillation, and purified.

Hydrogenation: The purified trimethylhexene intermediate is then subjected to catalytic hydrogenation. This reaction involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The catalyst facilitates the addition of two hydrogen atoms across the double bond, converting the alkene into the saturated alkane, this compound.

Reaction Stage Precursor/Intermediate Key Reagents Product
Dehydration2,3,5-trimethyl-2-hexanolH₂SO₄ or H₃PO₄, Heat2,3,5-trimethyl-2-hexene
Hydrogenation2,3,5-trimethyl-2-hexeneH₂, Pd/C catalystThis compound

Diene Route Hydrogenation

Another pathway to branched alkanes involves the complete saturation of a diene (a hydrocarbon with two double bonds). The structure of the starting diene dictates the structure of the final alkane product.

The synthesis of 2,5-dimethyl-2,4-hexadiene (B125384) can be achieved through methods such as the Prins condensation of isobutyraldehyde (B47883) with tert-butyl alcohol over solid acid catalysts. researchgate.net Once synthesized, this diene can be fully saturated through catalytic hydrogenation. In this reaction, both double bonds are reduced by adding hydrogen across them in the presence of a metal catalyst.

However, the complete hydrogenation of 2,5-dimethyl-2,4-hexadiene yields 2,5-dimethylhexane , not this compound. This route, therefore, produces a different structural isomer of nonane (B91170).

Starting Material Reaction Key Reagents Final Product
2,5-dimethyl-2,4-hexadieneCatalytic HydrogenationH₂, Pt/Pd/Ni catalyst2,5-dimethylhexane

Hydroformylation-Reduction Pathways

Hydroformylation, also known as the oxo process, is a major industrial method for producing aldehydes from alkenes. wikipedia.org This process can be coupled with a subsequent reduction step to synthesize alkanes.

Diisobutylene is a common industrial feedstock composed of two isomers, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. janex.ch Using this as a starting material, a two-step sequence can be envisioned.

Hydroformylation: The diisobutylene is reacted with synthesis gas (a mixture of carbon monoxide, CO, and hydrogen, H₂) in the presence of a transition metal catalyst, typically based on cobalt or rhodium. wikipedia.org This reaction adds a formyl group (-CHO) and a hydrogen atom across the double bond. The hydroformylation of 2,4,4-trimethyl-1-pentene primarily yields 3,5,5-trimethylhexanal. google.com

Reduction: The resulting aldehyde can then be reduced to the corresponding alkane. A common method for this transformation is the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid), which directly converts the carbonyl group (C=O) of the aldehyde into a methylene (B1212753) group (CH₂), with the formyl proton becoming the third hydrogen to form a methyl group (-CH₃).

Following this pathway, the hydroformylation of 2,4,4-trimethyl-1-pentene followed by reduction of the resulting aldehyde leads to the formation of 2,4,4-trimethylhexane , another structural isomer of nonane, rather than this compound.

Feedstock Intermediate Reaction Sequence Final Product
Diisobutylene3,5,5-trimethylhexanal1. Hydroformylation (CO, H₂) 2. Wolff-Kishner or Clemmensen Reduction2,4,4-trimethylhexane

Catalytic Hydroformylation Mechanisms (e.g., Cobalt Catalysis)

Hydroformylation, also known as the oxo process, is a significant industrial method for producing aldehydes from alkenes. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. While rhodium-based catalysts are now more common, cobalt-based catalysts, such as cobalt tetracarbonyl hydride (HCo(CO)₄), were historically significant and are still in use.

The catalytic cycle with cobalt catalysis begins with the reaction of octacarbonyldicobalt (Co₂(CO)₈) with hydrogen to form the active catalyst, HCo(CO)₄. The mechanism then proceeds through a series of steps:

Ligand Dissociation: A carbon monoxide (CO) ligand dissociates from the HCo(CO)₄ complex.

Alkene Coordination: The alkene substrate coordinates to the cobalt center. For the synthesis of a precursor to this compound, a branched alkene is required.

Migratory Insertion: The coordinated alkene inserts into the cobalt-hydride bond, forming an alkyl-cobalt complex. This step can result in either a linear or a branched alkyl group. The regioselectivity is influenced by steric and electronic factors.

CO Association: A CO molecule re-associates with the cobalt center.

Acyl Formation: The alkyl group undergoes migratory insertion into a cobalt-carbonyl bond, forming an acyl-cobalt complex.

Oxidative Addition: Hydrogen gas adds to the acyl-cobalt complex in an oxidative addition step.

Reductive Elimination: The final step is the reductive elimination of the aldehyde product, which regenerates the active catalyst.

The reaction conditions for cobalt-catalyzed hydroformylation typically involve high pressures (100–300 atm) and temperatures (110–180 °C). The ratio of linear to branched aldehyde products can be influenced by the reaction conditions and the presence of modifying ligands.

Reduction of Aldehyde Intermediates and Further Processing

The aldehyde produced from the hydroformylation of a suitable branched alkene serves as an intermediate that must be reduced to form the final alkane, this compound. Several methods are available for the reduction of aldehydes to alkanes.

One common method is the Wolff-Kishner reduction . This reaction involves the conversion of the aldehyde to a hydrazone by reacting it with hydrazine (N₂H₄). The resulting hydrazone is then treated with a strong base, such as potassium hydroxide (B78521) (KOH), at elevated temperatures, typically in a high-boiling solvent like ethylene (B1197577) glycol. The reaction proceeds through the deprotonation of the hydrazone and subsequent elimination of nitrogen gas (N₂) to yield the corresponding alkane.

Another method is the Clemmensen reduction , which is suitable for compounds that are stable in acidic conditions. This reaction involves refluxing the aldehyde with amalgamated zinc (Zn(Hg)) in the presence of a strong acid, such as hydrochloric acid (HCl). The carbonyl group is directly reduced to a methylene group (CH₂).

After the reduction step, further processing may involve purification techniques such as distillation to isolate the this compound from the reaction mixture and any byproducts.

Alkylation of Hexane (B92381) Derivatives

Alkylation in organic chemistry refers to the transfer of an alkyl group from one molecule to another. In the context of synthesizing this compound, this could theoretically involve the alkylation of a hexane derivative. For instance, a branched hexane derivative could be reacted with a methylating agent.

A plausible, though not industrially common, laboratory-scale synthesis could involve a Grignard reagent. For example, reacting a suitable halogenated hexane derivative with magnesium would form a Grignard reagent. This organometallic compound could then react with a methyl halide, such as methyl iodide, to introduce a methyl group. A sequence of such reactions would be necessary to build the specific branched structure of this compound.

However, in industrial practice, alkylation is more commonly used in petroleum refining to produce high-octane gasoline components. This process typically involves the reaction of isobutane (B21531) with light alkenes (like propylene (B89431) or butylene) in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid. While this process produces a mixture of highly branched alkanes, the specific synthesis of this compound is not a primary targeted outcome.

Derivation from Petroleum Refining Processes

This compound is a component of gasoline and is primarily derived from the refining of crude oil. cymitquimica.comhistoryofavgas.com Its formation is a result of various conversion processes that aim to increase the yield of high-octane gasoline components.

Catalytic Cracking Methodologies

Catalytic cracking is a crucial refinery process used to break down large, heavy hydrocarbon molecules into smaller, more valuable, lighter molecules, including those in the gasoline boiling range. psu.eduwikipedia.org The process typically employs a solid acid catalyst, such as zeolites.

The mechanism of catalytic cracking proceeds through the formation of carbocation intermediates. libretexts.org The catalyst facilitates the removal of a hydride ion from a large alkane, generating a carbocation. This carbocation can then undergo a series of reactions, including:

Beta-Scission: The C-C bond in the beta position to the positive charge breaks, resulting in the formation of an alkene and a new, smaller carbocation.

Isomerization: The carbocation can rearrange to form a more stable (e.g., tertiary) carbocation. This isomerization is key to the formation of branched alkanes.

Through these mechanisms, long-chain alkanes are cracked and isomerized into a variety of smaller, branched alkanes, including isomers of nonane such as this compound. The high degree of branching contributes to a higher octane (B31449) number, which is a desirable characteristic for gasoline. psu.edu

Table 1: Comparison of Cracking Processes

FeatureThermal CrackingCatalytic Cracking
Temperature High (450-750°C)Lower (around 500°C)
Pressure HighLow
Catalyst NoneZeolites (Aluminosilicates)
Mechanism Free RadicalCarbocation
Primary Products Alkenes, linear alkanesBranched alkanes, aromatic hydrocarbons

Hydrocracking Techniques for Heavier Fractions

Hydrocracking is another catalytic process that combines cracking and hydrogenation. wikipedia.org It is used to upgrade heavy petroleum fractions, such as vacuum gas oil, into lighter, higher-quality products like gasoline, jet fuel, and diesel. purepathtech.comnih.gov

The process is carried out at high temperatures (250–450°C) and high pressures (up to 200 atm) in the presence of a bifunctional catalyst and hydrogen. purepathtech.com The catalyst typically has both an acidic function for cracking and a metallic function (e.g., platinum, palladium, nickel, tungsten) for hydrogenation. mdpi.com

The mechanism involves the initial cracking of heavy hydrocarbons on the acid sites of the catalyst, similar to catalytic cracking. However, the presence of hydrogen and the hydrogenation function of the catalyst leads to the saturation of the resulting alkenes, producing stable alkanes. wikipedia.org This process also promotes isomerization, leading to the formation of highly branched alkanes like this compound. Hydrocracking is particularly effective in producing high-quality gasoline and diesel fuels with low sulfur and nitrogen content. purepathtech.com

Table 2: Typical Operating Conditions for Hydrocracking

ParameterRange
Temperature 250 - 450 °C
Pressure 800 - 2000 psi
Catalyst Bifunctional (e.g., Ni-W on zeolite)
Feedstock Vacuum gas oil, heavy gas oil
Products Gasoline, diesel, jet fuel, LPG

Advanced Analytical Techniques for 2,3,5 Trimethylhexane Research

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of volatile and semi-volatile organic compounds like 2,3,5-trimethylhexane. They allow for the separation of individual components from a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of this compound. In this method, the volatile compound is first separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its positive identification.

The retention time (the time it takes for the compound to travel through the GC column) and the mass spectrum are the two key parameters for the identification of this compound. For enhanced confidence in identification, the retention index of the compound is often calculated and compared with values from established databases. The NIST Chemistry WebBook provides retention index data for this compound on various stationary phases nist.gov.

For quantification, a calibration curve is typically generated using standards of known this compound concentrations. The area of the chromatographic peak corresponding to this compound in a sample is then compared to this calibration curve to determine its concentration. To correct for variations in sample injection and instrument response, an internal standard, a known amount of a compound with similar chemical properties but not present in the sample, is often added. Deuterated analogs of the analyte, such as d₃-2,3,5-trimethylhexane, can serve as ideal internal standards for highly accurate quantification by isotope dilution mass spectrometry.

Table 1: Illustrative GC-MS Parameters for this compound Analysis
ParameterCondition
GC ColumnDB-WAX (polar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial 40°C (hold 2 min), ramp to 150°C at 5°C/min, hold 5 min
Injector Temperature250°C
MS Transfer Line280°C
Ion Source Temperature230°C
Mass Rangem/z 40-200
Expected Retention TimeDependent on specific conditions, but can be determined using standards

Due to the structural similarity and close boiling points of alkane isomers, their separation by conventional one-dimensional GC can be challenging. Two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS) offers significantly enhanced resolving power for complex hydrocarbon mixtures. This technique utilizes two different GC columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column).

The effluent from the first column is trapped and then periodically injected onto the second, shorter column for a rapid secondary separation. This results in a two-dimensional chromatogram where structurally similar compounds, such as isomers, are separated into distinct groups. GC×GC-TOFMS is particularly effective in resolving co-eluting isomers like this compound and 2,3,4-trimethylhexane, which might be difficult to separate using a single GC column . The high data acquisition speed of the TOF mass spectrometer is essential to capture the narrow peaks produced by the second-dimension column.

The purity of a this compound standard or sample is critical for accurate research findings. Contamination with other isomers can significantly alter its physical and chemical properties. GC-MS is a powerful tool for assessing isomer purity. By employing a high-resolution capillary column, particularly one with a polar stationary phase (e.g., DB-WAX), it is possible to achieve baseline separation of this compound from its isomers .

The purity is determined by integrating the peak areas of all detected compounds in the chromatogram. The percentage purity of this compound is calculated as the ratio of its peak area to the total area of all peaks. For accurate assessment, it is crucial to ensure that all potential isomeric impurities are well-resolved from the main component peak.

This compound is a component of various complex hydrocarbon mixtures, such as gasoline and other fuels. Its quantification in these matrices requires robust analytical methods capable of handling the complexity of the sample. GC-MS is the preferred method for this purpose.

The analytical approach typically involves a sample preparation step to isolate the hydrocarbon fraction, followed by GC-MS analysis. Quantification is generally performed using the internal standard method to compensate for matrix effects and variations in instrument performance. A carefully selected internal standard, ideally a deuterated version of the analyte or a compound with a similar retention time and ionization response, is added to both the calibration standards and the samples. The ratio of the peak area of this compound to the peak area of the internal standard is then used for quantification.

Table 2: Key Considerations for Quantitative GC-MS Analysis of this compound in Complex Mixtures
ConsiderationDescription
Sample PreparationMay involve liquid-liquid extraction or solid-phase extraction to isolate the hydrocarbon fraction and remove interfering compounds.
Column SelectionA column that provides good resolution of this compound from other hydrocarbons in the mixture is essential. A mid-polar or polar column may be required.
Internal StandardCrucial for accuracy. A deuterated analog (d₃-2,3,5-trimethylhexane) is ideal. If unavailable, a non-native, structurally similar alkane can be used.
CalibrationA multi-point calibration curve prepared in a matrix that mimics the sample is recommended to ensure linearity and accuracy.
Data AnalysisExtracted ion chromatograms (EICs) for specific fragment ions of this compound can be used to improve selectivity and reduce interference from co-eluting compounds.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules. These methods probe the interaction of electromagnetic radiation with the compound to provide detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules, including this compound. This technique is based on the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons in a molecule, the relative number of protons of each type, and the connectivity of the atoms through spin-spin coupling. In the ¹H NMR spectrum of this compound, distinct signals (resonances) would be expected for the protons on the different methyl groups and the methine and methylene (B1212753) groups along the hexane (B92381) backbone. The chemical shift (δ) of each signal indicates the chemical environment of the protons, while the integration of the signal is proportional to the number of protons it represents. The splitting pattern (multiplicity) of each signal, due to coupling with neighboring protons, provides information about the number of adjacent protons.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. Since this compound has a chiral center at the C3 position, all nine carbon atoms are chemically non-equivalent, and thus nine distinct signals would be expected in the ¹³C NMR spectrum. The chemical shift of each carbon signal is indicative of its hybridization and the nature of the atoms attached to it.

The combination of ¹H and ¹³C NMR data allows for a complete and unambiguous determination of the molecular structure of this compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon Type
C1~22.5Methyl (attached to C2)
C2~31.9Methine
C3~38.7Methine (chiral center)
C4~41.8Methylene
C5~29.5Methine
C6~22.7Methyl (attached to C5)
Methyl on C2~20.4Methyl
Methyl on C3~19.7Methyl
Methyl on C5~19.3Methyl

Note: These are predicted values and may vary slightly from experimental data.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For an alkane such as this compound, the IR spectrum is characterized by absorptions corresponding to carbon-hydrogen (C-H) and carbon-carbon (C-C) bond vibrations. As a saturated hydrocarbon, its spectrum is relatively simple and dominated by signals from sp³ hybridized carbons.

The primary absorption bands for alkanes are due to C-H stretching and bending vibrations. The C-H stretching vibrations are typically observed in the region of 2850-3000 cm⁻¹. The spectrum of this compound will exhibit characteristic peaks in this region. Additionally, C-H bending vibrations for methyl (-CH₃) and methylene (-CH₂) groups appear at lower frequencies, typically in the 1350-1470 cm⁻¹ range. The presence of multiple methyl groups in this compound will result in distinct absorption bands that can be analyzed to confirm its structural features. The NIST/EPA Gas-Phase Infrared Database is a key resource for the reference IR spectrum of this compound.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Expected in this compound
C-H Stretch (sp³)2850-3000Yes
C-H Bend (Methyl)~1375 and ~1450Yes
C-H Bend (Methylene)~1465Yes

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing the skeletal vibrations of non-polar molecules like alkanes. The technique is based on the inelastic scattering of monochromatic light. The Raman spectrum of this compound would be expected to show strong peaks corresponding to C-C bond vibrations, which are often weak in IR spectra.

The "fingerprint" region of the Raman spectrum (typically 400-1500 cm⁻¹) is particularly useful for identifying specific hydrocarbons. For alkanes, characteristic peaks include C-C stretching and C-C-C bending modes. The symmetric C-H stretching vibrations also give rise to strong Raman signals. The analysis of Raman spectra of similar branched alkanes can provide insights into the expected vibrational modes of this compound. While a specific, publicly available Raman spectrum for this compound is not readily found, the principles of Raman spectroscopy of hydrocarbons allow for a theoretical determination of its expected spectral features.

Vibrational Mode Typical Raman Shift Range (cm⁻¹) Expected in this compound
C-C Stretch800-1200Yes
C-H Bending1300-1500Yes
C-H Stretching2800-3000Yes

Mass Spectrometry for Molecular Mass and Formula Verification

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound (C₉H₂₀), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 128.26 g/mol .

The fragmentation pattern in the mass spectrum provides valuable structural information. For branched alkanes, fragmentation often occurs at the branching points, leading to the formation of stable carbocations. The analysis of these fragment ions helps to elucidate the structure of the molecule. The NIST WebBook provides mass spectral data for this compound, which can be used as a reference for its identification.

Ion m/z (Mass-to-Charge Ratio) Significance
[C₉H₂₀]⁺~128Molecular Ion
Fragment IonsVariousStructural Elucidation

Application as an Analytical Chemistry Reference Standard

This compound serves as a crucial reference standard in the field of analytical chemistry, particularly within the petroleum industry. Its high purity and well-defined physical properties make it suitable for calibrating analytical instruments and validating test methods.

Role in Octane (B31449) Rating Test Methodologies

A significant application of this compound is its use as a reference material in the determination of the octane number of gasoline. The octane rating of a fuel is a measure of its resistance to knocking or autoignition in an internal combustion engine. Due to its highly branched structure, this compound has a high octane number and is a desirable component in fuel formulations to enhance combustion efficiency.

Standard test methods, such as ASTM D2699 for Research Octane Number (RON) and ASTM D2700 for Motor Octane Number (MON), utilize primary reference fuels to define the octane scale. While isooctane (2,2,4-trimethylpentane) and n-heptane are the primary standards that define the 100 and 0 points on the octane scale, other high-purity hydrocarbons like this compound are used as reference and check fuels to ensure the accuracy and precision of the octane testing engines.

Isotope Dilution Mass Spectrometry with Deuterated Analogs

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantitative technique used for determining the concentration of a substance. This method involves adding a known amount of an isotopically labeled version of the analyte (an internal standard) to the sample. The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured by mass spectrometry.

For the analysis of volatile organic compounds like this compound, deuterated analogs (where some hydrogen atoms are replaced by deuterium) can be used as internal standards. The use of a deuterated standard, such as d₃-2,3,5-trimethylhexane, allows for precise quantification by correcting for sample loss during preparation and analysis. This approach is particularly valuable in complex matrices where other components might interfere with the measurement.

Validation of Measurement Protocols and Standards (e.g., ASTM D86)

The validation of standard test methods is essential for ensuring the quality and comparability of analytical data. Standards from organizations like ASTM International provide detailed procedures for the analysis of various materials, including petroleum products.

ASTM D86 is a standard test method for the distillation of petroleum products at atmospheric pressure. This method is crucial for characterizing the volatility of fuels. While this compound is a component of gasoline, validating the D86 method would involve using well-characterized reference materials to ensure the distillation apparatus is performing correctly. Given its use as a fuel additive, ensuring that standard methods like ASTM D86 accurately reflect the distillation profile of fuels containing this compound is important for quality control in the petroleum industry. The consistency of measurements for parameters like boiling point can be validated using such standards.

Role and Research in Fuel Chemistry of 2,3,5 Trimethylhexane

Investigations into Fuel Additive Performance

As a component of gasoline, 2,3,5-trimethylhexane is valued for its ability to improve the fuel's performance under the demanding conditions of a modern internal combustion engine. Its molecular structure is key to its efficacy as an additive.

The primary role of this compound in fuel formulations is to increase the octane (B31449) rating, which is a standard measure of a fuel's ability to resist "knock" or "pinging". Engine knock is a destructive phenomenon caused by the premature autoignition of the air-fuel mixture in the engine's cylinders before the spark-plug-initiated flame front arrives. This premature combustion creates a shockwave that can damage engine components.

The octane rating is determined by comparing a fuel's anti-knock properties to a mixture of two reference fuels: iso-octane (2,2,4-trimethylpentane), which has excellent anti-knock properties and is assigned an octane rating of 100, and n-heptane, which knocks readily and is assigned a rating of 0. Due to its highly branched alkane structure, this compound has a high octane rating, making it a desirable component for improving the anti-knock characteristics of gasoline. cymitquimica.com This structural complexity makes it more stable and less prone to the free-radical chain reactions that lead to premature combustion under compression. cymitquimica.com

While specific, publicly available measured values for the Research Octane Number (RON) and Motor Octane Number (MON) of pure this compound are scarce, the octane ratings of nonane (B91170) isomers clearly illustrate the significant positive impact of branching.

Table 1: Comparison of Octane Numbers for Selected Nonane (C9H20) Isomers
Compound NameStructureResearch Octane Number (RON)Motor Octane Number (MON)
n-NonaneStraight-chain-20-25
2-MethyloctaneSlightly branched2420
2,2,4,4-TetramethylpentaneHighly branched100100
This compoundHighly branchedHigh (Specific value not publicly available)High (Specific value not publicly available)

Data for n-Nonane, 2-Methyloctane, and 2,2,4,4-Tetramethylpentane are representative values for isomers of nonane and are included for comparative purposes.

The high anti-knock quality of fuels blended with components like this compound allows for the design and operation of more efficient engines. By preventing knock, high-octane fuels enable engines to operate at higher compression ratios. A higher compression ratio means the air-fuel mixture is squeezed into a smaller volume before ignition, which leads to a more powerful and complete combustion, extracting more energy from the fuel. This translates directly to improved engine performance, increased horsepower, and better fuel economy.

Computational Modeling of Fuel Blends

To optimize fuel formulations and understand the complex chemical kinetics of combustion, researchers increasingly rely on computational modeling. These simulations provide insights at the molecular level that are difficult to obtain through physical experiments alone.

Molecular Dynamics (MD) is a computational simulation method that models the physical movements of atoms and molecules. In fuel chemistry, MD simulations are used to predict the thermodynamic and transport properties of fuel blends. By simulating the interactions between this compound and other gasoline components (such as other alkanes, cycloalkanes, and aromatics) at an atomic level, researchers can understand how it affects properties like density, viscosity, and enthalpy of mixing. These simulations are crucial for developing surrogate fuel models—simpler mixtures with a few well-characterized components that mimic the behavior of complex real fuels in combustion simulations.

Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the properties of a chemical compound based on its molecular structure. For fuel components, QSPR is particularly valuable for predicting properties like the octane number. These models use molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties.

In the case of this compound, its specific branching pattern is a key input for QSPR models. The number of methyl groups and their positions along the hexane (B92381) chain are translated into topological indices and other descriptors. By correlating these structural descriptors with the experimentally determined octane numbers of a large set of alkanes, a predictive model can be built. This allows researchers to estimate the octane rating of new or untested branched alkanes, guiding the synthesis and selection of optimal molecules for high-performance fuel blends.

Investigations into Biological Relevance and Biomarker Potential of 2,3,5 Trimethylhexane

Research on Volatile Organic Compound (VOC) Emissions from Biological Systems

Scientific investigations into the volatile organic compounds (VOCs) emitted by biological systems have revealed potential links between specific compounds and disease states. researchgate.net VOCs are carbon-based chemicals that easily evaporate at room temperature and are present in many natural and synthetic materials. usgs.gov The analysis of these compounds, particularly those released by cancer cells, is a growing area of research aimed at identifying non-invasive biomarkers for early disease detection. ebi.ac.uk Certain volatile compounds can be derived directly from cancer cells, making them indicative of a tumor's presence. ebi.ac.uk

To investigate the VOCs specifically released or consumed by lung cancer cells, researchers have conducted in vitro studies using established cancer cell lines. ebi.ac.uk One such cell line is CALU-1, a human non-small cell lung cancer (NSCLC) cell line established from a metastatic site in a patient with epidermoid carcinoma of the lung. ebi.ac.ukmskcc.org In a notable study, 50 million CALU-1 cells were incubated in a sealed fermenter for periods of 4 and 18 hours to allow for the collection of emitted VOCs from the air samples in the headspace of the culture vessel. ebi.ac.uk

The quantification of VOCs emitted by the CALU-1 cells was performed using headspace gas chromatography-mass spectrometry (GC-MS). ebi.ac.uk This analytical technique is commonly used to identify and quantify volatile compounds in a sample. thermofisher.comresearchgate.net The process involved collecting air samples from the headspace (the gas space above the cell culture medium) of the culture vessel. ebi.ac.uk These samples were then preconcentrated by adsorption onto solid sorbents. Subsequently, the collected compounds were thermally desorbed and analyzed by GC-MS. ebi.ac.uk The identification of the compounds was confirmed not only by matching their mass spectra with library data but also by comparing their retention times with those of pure compound calibration mixtures. ebi.ac.uk

Analysis of the headspace of the CALU-1 cell cultures revealed a significant increase in the concentrations of several branched-chain alkanes after 18 hours of incubation when compared to control medium. ebi.ac.ukacs.org Among these was 2,3,5-trimethylhexane. ebi.ac.uk The study demonstrated that certain volatile compounds are indeed derived from cancer cells, which is a crucial factor for their potential as tumor indicators. ebi.ac.uk The increased presence of this compound in the cellular environment points to its potential as a biomarker for lung cancer. ebi.ac.ukacs.org

Table 1: VOCs with Increased Concentrations in CALU-1 Headspace After 18 Hours
Compound NameChemical Class
2,3,3-trimethylpentaneBranched-Chain Alkane
This compoundBranched-Chain Alkane
2,4-dimethylheptaneBranched-Chain Alkane
4-methyloctaneBranched-Chain Alkane

This table is based on findings reported in a study on VOCs released from the CALU-1 lung cancer cell line. ebi.ac.uk

The identification of a VOC as a potential cancer biomarker requires comparative analysis against background levels and emissions from non-cancerous, or healthy, cells. In the in vitro study involving the CALU-1 cell line, the VOC concentrations in the cell culture headspace were compared to those of the cell culture medium alone (medium controls). ebi.ac.uk This comparison confirmed that the observed increase in this compound was a result of cellular activity. ebi.ac.uk

Further research has noted that four specific VOCs, including this compound, were found in the headspace of both lung cancer cells and normal cells (human fibroblast cells). acs.org This finding underscores the importance of quantifying the concentration differences between cancerous and healthy cells to establish a reliable biomarker threshold. While its presence is not exclusive to cancer cells, a significantly higher concentration is associated with the lung cancer cell line. ebi.ac.ukacs.org

Classification as a Human Metabolite

This compound is recognized as a human metabolite. ebi.ac.uknih.govchemicalbook.com This classification indicates that it is a substance produced during metabolism in humans. ebi.ac.uk It is chemically defined as an alkane, specifically a hexane (B92381) molecule substituted with methyl groups at the 2, 3, and 5 positions. ebi.ac.uknih.gov Its role as a human metabolite is an important aspect of its biological relevance. nih.govchemicalbook.com

Theoretical and Computational Studies of 2,3,5 Trimethylhexane

Molecular Structure Determination and Conformational Analysis

The three-dimensional arrangement of atoms and the various spatial orientations, or conformations, of 2,3,5-trimethylhexane are crucial in determining its physical and chemical properties. Computational chemistry offers powerful tools to explore these aspects.

Computational Geometry Optimizations (e.g., B3LYP/6-31G**)

Computational geometry optimization is a fundamental technique used to determine the most stable three-dimensional structure of a molecule. For this compound, this process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. A widely used and reliable method for such calculations is the Density Functional Theory (DFT) with the B3LYP functional and the 6-31G** basis set.

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

DFT is a versatile computational method that allows for the investigation of the electronic structure and various properties of molecules.

Conformational Stability and Energy Landscapes

Due to the presence of multiple single bonds, this compound can exist in various conformations arising from the rotation around these bonds. A comprehensive conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating key dihedral angles and calculating the corresponding energy. This process reveals the different stable conformers (energy minima) and the transition states (energy maxima) that separate them.

For a branched alkane like this compound, the relative energies of different conformers are influenced by steric interactions between the bulky methyl groups. Staggered conformations are generally more stable than eclipsed conformations. The most stable conformer would be the one that minimizes these steric repulsions. An energy landscape plot would visually represent these energy variations, with valleys corresponding to stable conformers and peaks representing the energy barriers for conformational changes.

Analysis of Electronic Properties (e.g., HOMO-LUMO Gap, Molecular Static Polarizability, Hyperpolarizability, Molecular Electrostatic Surface Potential)

DFT calculations provide valuable insights into the electronic characteristics of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. For alkanes, this gap is generally large, reflecting their characteristic inertness.

Molecular static polarizability (α) and hyperpolarizability (β) describe how the electron cloud of a molecule is distorted by an external electric field. These properties are important for understanding a molecule's response to electromagnetic radiation and its potential applications in nonlinear optics. While specific calculated values for this compound are not documented in readily available literature, it is expected to have a relatively low polarizability due to the absence of π-electrons.

The Molecular Electrostatic Surface Potential (MESP) map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an alkane like this compound, the MESP is expected to be relatively neutral and non-polar, with slightly negative potential around the hydrogen atoms and slightly positive potential closer to the carbon skeleton.

Electronic PropertyDescriptionExpected Value for this compound
HOMO-LUMO Gap Energy difference between the highest occupied and lowest unoccupied molecular orbitals.Large, indicating high stability.
Polarizability (α) Measure of the distortion of the electron cloud in an electric field.Relatively low.
Hyperpolarizability (β) Measure of the nonlinear response to an electric field.Very low.
Molecular Electrostatic Potential Visualization of the charge distribution on the molecular surface.Largely non-polar with small fluctuations.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique that aims to establish a mathematical relationship between the structural features of molecules and their physicochemical properties. For alkanes, QSPR models have been developed to predict properties like boiling point, viscosity, and density.

Isomerism and Structural Research of Trimethylhexanes

Investigation of Structural Isomers of Trimethylhexane

The investigation into the structural isomers of trimethylhexane, including 2,3,4-trimethylhexane and 2,2,5-trimethylhexane, is a complex field of study. These compounds share the same molecular formula (C9H20) but differ in the arrangement of their atoms. This structural variance leads to subtle differences in their physicochemical properties, making their identification and differentiation a significant challenge.

Differentiating between structural isomers of trimethylhexane is a non-trivial task due to their similar boiling points and mass spectra. Standard analytical techniques often require high-resolution capabilities to distinguish between these closely related compounds.

Mass Spectrometry (MS): While mass spectrometry can confirm the molecular weight of trimethylhexane isomers (128.25 g/mol ), their electron ionization (EI) mass spectra often exhibit similar fragmentation patterns, making unambiguous identification difficult. The base peaks and major fragment ions can be very similar, requiring careful analysis of the entire fragmentation pattern and relative ion abundances to distinguish between isomers. High-resolution mass spectrometry can provide more accurate mass measurements, aiding in the determination of the elemental composition of fragments and offering clues to the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating molecular structures. However, for branched alkanes like trimethylhexanes, the spectra can be complex due to overlapping signals of chemically similar protons and carbons. docbrown.infocreative-biostructure.com While the number of unique signals in a ¹³C NMR spectrum can help differentiate isomers with different symmetries, the chemical shifts of these signals can be very close. creative-biostructure.com Advanced NMR techniques, such as 2D-NMR (e.g., COSY, HSQC), may be necessary to definitively assign the structure. creative-biostructure.com

Gas Chromatography (GC): The retention times of trimethylhexane isomers on standard nonpolar GC columns can be very close, leading to co-elution where two or more compounds exit the column at the same time. libretexts.org This makes it challenging to separate and quantify individual isomers in a mixture. Achieving baseline separation often requires the use of high-resolution capillary columns with specialized stationary phases. vurup.skunl.edu

Table 1: Comparison of Analytical Data for Selected Trimethylhexane Isomers
IsomerMolecular FormulaMolecular Weight ( g/mol )Key Mass Spec Fragments (m/z)Expected ¹³C NMR Signals
2,3,5-TrimethylhexaneC9H20128.2543, 57, 71, 859
2,3,4-TrimethylhexaneC9H20128.2543, 57, 71, 856 (for racemic mixture)
2,2,5-TrimethylhexaneC9H20128.2541, 57, 71, 857

The synthesis of a specific trimethylhexane isomer often results in a mixture of closely related isomers and other byproducts. This leads to challenges in obtaining high-purity research materials. Commercially available samples of trimethylhexane isomers may contain other structural isomers as impurities, which can significantly impact the accuracy of experimental data. For instance, the presence of a co-eluting isomer in a gas chromatography experiment can lead to inaccurate quantification. Similarly, in spectroscopic analyses, impurities can introduce extraneous peaks, complicating spectral interpretation. The purity of a sample is crucial when studying its physical properties, as even small amounts of contaminants can alter values such as boiling point and density.

To address the challenges posed by isomeric impurities and ensure the accuracy of research findings, several methodologies are employed:

High-Resolution Analytical Techniques: The use of high-resolution gas chromatography (HRGC) with long capillary columns (up to 300 meters) and specialized stationary phases can significantly improve the separation of closely related isomers. vurup.sk Similarly, high-resolution mass spectrometry (HRMS) and high-field NMR provide more detailed data that can help in identifying and quantifying impurities. drawellanalytical.com

Multi-dimensional Techniques: Techniques like two-dimensional gas chromatography (GCxGC) offer enhanced separation power by subjecting the effluent from one column to a second, different separation mechanism. acs.org This can resolve compounds that co-elute on a single column.

Fractionation and Purification: When high-purity standards are required, preparative chromatography can be used to isolate individual isomers from a mixture. Other purification techniques like fractional distillation under reduced pressure can also be effective if the boiling points of the isomers are sufficiently different.

Use of Certified Reference Materials: Whenever possible, using certified reference materials with a well-defined purity and a comprehensive certificate of analysis helps in validating analytical methods and ensuring the reliability of experimental results.

Spectroscopic Data Deconvolution: In cases where complete separation is not feasible, mathematical deconvolution techniques can be applied to complex spectra to extract the signals of individual components.

Synthetic Pathways for Specific Isomers and Derivatives

The synthesis of specific branched alkanes like this compound and its isomers often involves multi-step processes. There is no single general method for synthesizing all branched alkanes from linear ones; instead, specific strategies are employed depending on the desired structure. stackexchange.com

Common synthetic approaches include:

Grignard Reactions: A Grignard reagent can be reacted with a suitable ketone or aldehyde, followed by dehydration and hydrogenation to yield the desired branched alkane.

Alkylation of Alkenes: The addition of an alkyl group to an alkene, often catalyzed by an acid, can be used to create more complex branched structures.

Catalytic Hydrogenation: The hydrogenation of corresponding unsaturated hydrocarbons (alkenes or alkynes) over a metal catalyst (e.g., palladium, platinum, or nickel) is a common final step to produce the saturated alkane.

Wurtz Reaction: While less commonly used today due to side reactions, the Wurtz reaction, which involves the coupling of two alkyl halides in the presence of sodium metal, can be adapted for the synthesis of some branched alkanes. stackexchange.com

Biocatalytic Approaches: Research is exploring the use of engineered microbes expressing specific enzymes, such as cytochrome P450 monooxygenases, to introduce methyl groups into hydrocarbon chains, offering a potential route to biosynthesizing branched alkanes.

For instance, the synthesis of 2,2,5-trimethylhexane can be approached by reacting a Grignard reagent derived from 1-bromo-3-methylbutane with acetone, followed by dehydration and hydrogenation.

Chromatographic Separation Techniques for Isomeric Mixtures

Gas chromatography (GC) is the most powerful and widely used technique for the separation of volatile hydrocarbon isomers like trimethylhexanes. vurup.sk The effectiveness of the separation is highly dependent on the type of column and the operating conditions.

Capillary Gas Chromatography: High-resolution capillary columns, often with lengths of 30 meters or more, are essential for separating complex mixtures of alkane isomers. vurup.skunl.edu These columns have a small internal diameter and a thin film of stationary phase, which allows for a high number of theoretical plates and thus, better separation efficiency.

Stationary Phases: The choice of stationary phase is critical. Nonpolar stationary phases, such as those based on polysiloxanes (e.g., DB-1), are commonly used for separating hydrocarbons based on their boiling points and molecular shape. unl.edu For more challenging separations, liquid crystalline stationary phases can offer enhanced selectivity for positional and geometric isomers. vurup.sk

Temperature Programming: A programmed temperature ramp is typically used in the GC oven. Starting at a lower temperature allows for the separation of more volatile components, while gradually increasing the temperature helps to elute the less volatile, more highly branched isomers in a reasonable time.

Multidimensional Gas Chromatography (GCxGC): This advanced technique provides a significant increase in separation power by using two different columns with different stationary phases. acs.org The effluent from the first column is trapped and then re-injected onto a second, shorter column for further separation. This is particularly useful for resolving co-eluting peaks in complex hydrocarbon mixtures.

Table 2: Common GC Columns for Alkane Isomer Separation
Column TypeStationary PhasePolarityTypical Application
DB-1100% DimethylpolysiloxaneNonpolarGeneral purpose separation of hydrocarbons based on boiling point.
DB-5(5%-Phenyl)-methylpolysiloxaneNonpolarSimilar to DB-1 but with slightly higher polarity, offering different selectivity.
Capillary with Liquid Crystalline Phasee.g., p-tert-butyl(tetradecyloxy)calix stackexchange.comareneVariesHigh selectivity for positional and structural isomers. researchgate.net

Reaction Mechanisms and Chemical Transformations of 2,3,5 Trimethylhexane

2,3,5-Trimethylhexane, a branched-chain alkane, undergoes several key chemical transformations that are fundamental to petrochemical processing and organic synthesis. As a saturated hydrocarbon, its reactivity is characterized by the cleavage of C-C and C-H bonds, typically requiring significant energy input or the presence of catalysts. The primary reactions it is involved in include hydrogenation of its precursors, cracking, isomerization, and halogenation.

Environmental Research Perspectives on 2,3,5 Trimethylhexane

Environmental Distribution Modeling

The environmental fate and transport of 2,3,5-trimethylhexane, a branched-chain alkane, can be predicted using environmental distribution models. Fugacity models, in particular, provide a framework for understanding how a chemical partitions between different environmental compartments such as air, water, and soil.

The relatively high vapor pressure and low water solubility of this compound suggest that it will have a significant tendency to partition into the atmosphere. haz-map.comnih.gov Its high octanol-water partition coefficient (indicated by a high XLogP3 value) suggests a strong affinity for organic matter, meaning that in soil and sediment, it will likely adsorb to organic carbon. echemi.comau.dk

The distribution of this compound in the environment is therefore expected to be predominantly in the air and sorbed to soil and sediment, with lower concentrations in the water phase. The following table outlines the key physicochemical properties of this compound that are relevant for fugacity modeling.

PropertyValueSource
Molecular FormulaC9H20 molport.com
Molecular Weight128.25 g/mol nih.gov
Vapor Pressure11.7 mmHg haz-map.comnih.gov
XLogP34.2 nih.gov

Interactive Data Table: Physicochemical Properties of this compound (This is a simplified representation of an interactive table)

PropertyValue
Molecular Formula C9H20
Molecular Weight 128.25 g/mol
Vapor Pressure 11.7 mmHg
XLogP3 4.2

Biodegradation Studies of the Compound

Direct studies on the biodegradation of this compound are limited. However, research on the biodegradation of other branched alkanes provides insights into its likely persistence in the environment.

The structure of an alkane significantly influences its susceptibility to microbial degradation. researchgate.net Branching in alkanes generally reduces the rate of biodegradation compared to their straight-chain counterparts. researchgate.net Studies have shown that terminal branching, in particular, can inhibit biodegradation. nih.gov For instance, research on various octane-utilizing bacteria and fungi demonstrated that microorganisms that could degrade n-octane were less effective at utilizing terminally branched dimethyloctane derivatives. nih.gov Specifically, the presence of an anteiso-terminus (a methyl group on the third carbon from the end) was found to prevent biodegradation in the studied organisms. nih.gov

Given that this compound possesses multiple methyl branches, it is expected to be more resistant to biodegradation than linear alkanes of similar carbon number. The complex structure may hinder the enzymatic action of microbial alkane hydroxylases, which are often the first step in the aerobic degradation pathway of alkanes. frontiersin.orgnih.gov While some microorganisms are capable of degrading branched alkanes, the rate and extent of degradation are likely to be lower than for n-nonane, its linear isomer.

Assessment of Bioaccumulation Potential

There is a lack of direct experimental data on the bioaccumulation potential of this compound. A safety data sheet for the compound explicitly states that there is "no data available" for its bioaccumulative potential. echemi.com

However, an indication of a substance's potential to bioaccumulate can be derived from its physicochemical properties, particularly its octanol-water partition coefficient (Kow), often expressed as Log Kow or, as in this case, a computed value like XLogP3. nih.gov The high XLogP3 value of 4.2 for this compound suggests that it is lipophilic, meaning it has a high affinity for fatty tissues in organisms. nih.gov Substances with a high Log Kow or XLogP3 are generally considered to have a higher potential for bioaccumulation.

While this suggests a potential for bioaccumulation, other factors such as the rate of metabolism and elimination by an organism also play a crucial role. Without specific studies on this compound, its actual bioaccumulation potential in various organisms remains uncharacterized.

Characterization within Volatile Organic Compound (VOC) Emissions

This compound is classified as a volatile organic compound (VOC). nih.govchemicalbook.com Its presence has been identified in emissions from specific sources, indicating its release into the environment.

One notable area of research has been its detection in biological samples. A study on the volatile organic compounds released from a human lung cancer cell line (CALU-1) in vitro identified a significant increase in the concentration of this compound in the headspace of the cell culture compared to control media. ebi.ac.uk This suggests that it can be a product of cellular metabolism under certain pathological conditions.

Furthermore, this compound is used in the production of fuels and solvents. echemi.com It is a component of gasoline formulations and is used to improve the octane (B31449) number, which enhances combustion efficiency and can reduce certain vehicle emissions. echemi.comcymitquimica.com Its use in fuels and as an organic solvent implies that it is likely to be present in vehicular exhaust and industrial emissions. echemi.comcymitquimica.commusechem.com The following table summarizes the identified sources of this compound as a VOC.

Emission SourceFinding
Biological (in vitro)Increased concentration in the headspace of lung cancer cell line CALU-1. ebi.ac.uk
Industrial/CommercialUsed as a fuel additive to improve octane ratings and as a solvent. echemi.comcymitquimica.com

Interactive Data Table: Identified Sources of this compound VOC Emissions (This is a simplified representation of an interactive table)

Emission SourceFinding
Biological (in vitro) Increased concentration in the headspace of lung cancer cell line CALU-1.
Industrial/Commercial Used as a fuel additive to improve octane ratings and as a solvent.

Future Research Directions and Emerging Areas for 2,3,5 Trimethylhexane

Advanced Optimization of Synthesis Pathways for Enhanced Purity and Yield

The industrial production of branched alkanes like 2,3,5-trimethylhexane is typically achieved through catalytic reforming of petroleum naphthas. wikipedia.orgtaylorandfrancis.com This process converts linear and less-branched alkanes into high-octane isomers. wikipedia.orgtaylorandfrancis.com Future research will focus on moving beyond bulk production of mixed reformates towards highly selective synthesis pathways that yield this compound with exceptional purity.

Key research areas include:

Shape-Selective Catalysis: The development of novel catalysts, such as tailored zeolites and metal-organic frameworks (MOFs), presents a significant opportunity. These materials can be engineered with specific pore sizes and active sites to selectively favor the isomerization of linear nonane (B91170) or the hydrocracking of larger hydrocarbons into the desired this compound structure. rutgers.edu Bifunctional catalysts, typically containing a noble metal (like platinum) on an acidic support (such as chlorinated alumina), will continue to be optimized for greater control over reaction pathways like isomerization and dehydrocyclization. taylorandfrancis.com

Process Intensification: Future work will likely explore advanced reactor designs and process conditions to maximize yield and minimize energy consumption. This includes investigating membrane reactors that combine reaction and separation in a single unit to continuously remove the target isomer and drive the reaction equilibrium towards higher product formation.

Advanced Separation Techniques: Achieving high purity is critically dependent on separating this compound from a complex mixture of other C9 isomers. Future research will focus on optimizing adsorptive separation processes using advanced porous materials that can selectively trap specific branched isomers based on their molecular geometry. rutgers.edu

Research Focus AreaObjectivePotential Methodology
Catalyst Design Increase selectivity towards this compoundEngineering of shape-selective zeolites and MOFs; Optimization of bifunctional catalyst acidity and metal dispersion.
Process Optimization Enhance reaction yield and energy efficiencyDevelopment of membrane reactors; Fine-tuning of temperature, pressure, and hydrogen-to-hydrocarbon ratios in reforming processes.
Purification Achieve ultra-high purity productAdsorptive separation using novel porous materials; High-efficiency fractional distillation techniques.

Development of Novel Analytical Methodologies for Complex Matrices

The accurate detection and quantification of this compound, particularly in complex biological or environmental matrices, is crucial for its study as a biomarker and for industrial quality control. While gas chromatography-mass spectrometry (GC-MS) is a standard technique, future research will focus on more advanced and sensitive methodologies. nih.gov

Emerging analytical frontiers include:

Multidimensional Chromatography: Techniques like two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offer superior resolution for separating this compound from its numerous structural isomers in intricate mixtures like petroleum products or exhaled breath condensate.

Advanced NMR Spectroscopy: For in-situ analysis, particularly within porous materials like catalysts, 2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) NMR is a promising tool. acs.org It can provide high-resolution information and help characterize mixtures of linear and branched alkanes even in the presence of magnetic field inhomogeneities common in such environments. acs.org

Specialized Stationary Phases: Research into novel GC column stationary phases is ongoing, with a focus on materials that can effectively separate branched alkanes from their straight-chain counterparts, which is a significant challenge in industrial applications. chromatographyonline.com

Pre-concentration Techniques: For trace-level detection in biological samples (e.g., breath or blood), the development and refinement of pre-concentration methods like solid-phase microextraction (SPME) are essential to enhance the sensitivity of subsequent GC-MS analysis. ebi.ac.uk

Exploration of New Applications in Specialized Materials Science

Beyond its established role as a high-octane component in gasoline, the unique branched structure of this compound suggests potential for its use in specialized materials. cymitquimica.com This area is largely exploratory and represents a significant direction for future research.

Potential research avenues include:

Specialty Lubricants and Fluids: The branching of the molecule influences its viscosity, thermal stability, and flow properties at low temperatures. Future studies could investigate its utility as a base stock or additive in synthetic lubricants, hydraulic fluids, or heat transfer fluids designed for extreme environments.

Polymer Precursors: While not a conventional monomer, this compound could be functionalized to create unique building blocks for specialty polymers. Its branched structure could be used to impart specific properties, such as reduced crystallinity or tailored solubility, into the final polymer.

Phase-Change Materials (PCMs): Alkanes are known to be effective PCMs for thermal energy storage. Research could explore the specific melting and freezing characteristics of high-purity this compound and its potential use in applications requiring a specific phase transition temperature.

Further Elucidation of Biological Roles and Biomarker Utility in Disease Diagnostics

One of the most compelling areas of future research for this compound is in the biomedical field. It is recognized as a human metabolite and a volatile organic compound (VOC). ebi.ac.uknih.gov VOCs in exhaled breath are gaining attention as potential non-invasive biomarkers for disease detection. nih.govsciencepublishinggroup.com

Significant research has demonstrated that the concentration of this compound is significantly increased in the headspace of the human non-small cell lung cancer (NSCLC) cell line CALU-1. ebi.ac.uk This finding positions this compound as a promising candidate biomarker for lung cancer. ebi.ac.ukacs.org

Future research will be directed towards:

Clinical Validation: Translating the in-vitro cell line findings to clinical practice by conducting large-scale studies on exhaled breath from lung cancer patients and healthy controls to validate this compound as a reliable biomarker. nih.gov

Biochemical Pathway Elucidation: Investigating the metabolic origins of this compound in cancer cells. The leading hypothesis is that it is a byproduct of oxidative stress and the subsequent lipid peroxidation of polyunsaturated fatty acids, processes which are often dysregulated in cancer. nih.govresearchgate.net Understanding this pathway is critical for confirming its specificity as a cancer biomarker.

Diagnostic Specificity: Exploring whether elevated levels of this compound are specific to lung cancer or if it could serve as a biomarker for other malignancies or inflammatory conditions characterized by increased oxidative stress.

Research AreaKey QuestionApproach
Clinical Validation Is this compound elevated in the breath of lung cancer patients?Breath sample collection from patient cohorts and analysis via GC-MS.
Biochemical Origin Which metabolic process produces this compound in cancer cells?Metabolomic studies on cell cultures using isotopic labeling to trace metabolic pathways.
Disease Specificity Is this VOC a marker for other diseases?Screening breath samples from patients with various cancers and inflammatory diseases.

Integration of Advanced Computational Studies for Predictive Modeling and Materials Design

Advanced computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, thereby accelerating research and development. Future work in this area will provide foundational data for the applications described above.

Key computational approaches include:

Quantum Mechanics (QM): High-level QM methods, such as Density Functional Theory (DFT), can be used to accurately calculate the conformational stability, electronic structure, and spectroscopic properties (e.g., NMR and vibrational spectra) of this compound. researchgate.net This data is invaluable for interpreting experimental results and understanding its fundamental chemistry.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in bulk liquids and its interactions with other molecules or surfaces. This is particularly relevant for predicting its properties as a lubricant or solvent and for modeling its transport across biological membranes.

Predictive Property Models: By leveraging existing thermophysical data from databases like those maintained by the National Institute of Standards and Technology (NIST), researchers can develop and validate computational models to predict properties such as vapor pressure, viscosity, and thermal conductivity under various conditions. nist.govnist.gov These predictive models are crucial for designing and optimizing its use in fuel and materials science applications.

Q & A

Basic Research Questions

Q. How is the molecular structure of 2,3,5-trimethylhexane determined experimentally?

  • Methodology : Use spectroscopic techniques (e.g., NMR, IR) to identify branching patterns and confirm the IUPAC name. The InChIKey (ODGLTLJZCVNPBU-UHFFFAOYSA-N) provides a standardized identifier for database searches, while molecular weight (128.26 g/mol) and formula (C₉H₂₀) are verified via mass spectrometry . X-ray crystallography is less common due to its liquid state, but computational geometry optimizations (e.g., B3LYP/6-31G**) can model its conformation .

Q. What are the standard synthetic routes for this compound?

  • Methodology :

  • Thin hydrogenation : Catalytic hydrogenation of hexene derivatives with methyl alkanes under controlled pressure and temperature .
  • Dehydration of alcohols/ethers : Acid-catalyzed dehydration of 2,3,5-trimethylhexanol or ethers yields the alkane via β-elimination .
  • Diene routes : Hydrogenation of 2,5-dimethyl-2,4-hexadiene with nickel catalysts produces the compound .

Q. What are the key physicochemical properties critical for experimental design?

  • Data :

  • Boiling Point : 111–114°C (conflicting reports note 131.35°C, suggesting variability in isomer purity) .
  • Density : 0.718 g/cm³ at 20°C .
  • Solubility : Insoluble in water; miscible with nonpolar solvents (e.g., hexane, toluene) .
    • Applications : Used as a solvent in reactions requiring inert, nonpolar media and as a fuel additive to improve octane ratings .

Advanced Research Questions

Q. How can discrepancies in reported boiling points (e.g., 111–114°C vs. 131.35°C) be resolved?

  • Analysis :

  • Isomer purity : Contamination by higher-boiling isomers (e.g., 2,3,4-trimethylhexane) may skew results. Use GC-MS with a polar column (e.g., DB-WAX) to separate and quantify isomers .
  • Measurement protocols : Validate methods via ASTM D86 or similar standards to ensure consistency .

Q. What role does this compound play in volatile organic compound (VOC) emissions from biological systems?

  • Experimental Design :

  • In vitro studies : Expose lung cancer cell lines (e.g., CALU-1) and quantify VOCs using headspace GC-MS. This compound is detected at ~2.8 ppb, suggesting it as a potential biomarker .
  • Controls : Compare with healthy cell lines and normalize against background hydrocarbons (e.g., 2,4-dimethylheptane) .

Q. How can computational models predict this compound’s interactions in fuel blends?

  • Methodology :

  • Molecular dynamics (MD) : Simulate blending with gasoline components (e.g., iso-octane) to assess effects on combustion efficiency and knock resistance .
  • Quantitative Structure-Property Relationships (QSPR) : Correlate branching patterns with properties like surface tension (22.15 mN/m at 25°C) .

Q. What analytical challenges arise when quantifying this compound in complex hydrocarbon mixtures?

  • Solutions :

  • GC×GC-TOFMS : Two-dimensional gas chromatography improves resolution of co-eluting isomers (e.g., 2,3,4-trimethylhexane vs. This compound) .
  • Internal standards : Use deuterated analogs (e.g., d₃-2,3,5-trimethylhexane) for isotope dilution mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.